molecular formula C23H14ClN3O2S2 B3945602 3-(1-BENZOFURAN-2-CARBONYL)-1-[3-(1,3-BENZOTHIAZOL-2-YL)-4-CHLOROPHENYL]THIOUREA

3-(1-BENZOFURAN-2-CARBONYL)-1-[3-(1,3-BENZOTHIAZOL-2-YL)-4-CHLOROPHENYL]THIOUREA

Cat. No.: B3945602
M. Wt: 464.0 g/mol
InChI Key: FTWKEYQLWJFDHU-UHFFFAOYSA-N
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Description

3-(1-BENZOFURAN-2-CARBONYL)-1-[3-(1,3-BENZOTHIAZOL-2-YL)-4-CHLOROPHENYL]THIOUREA is a complex organic compound that features a benzofuran and benzothiazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-BENZOFURAN-2-CARBONYL)-1-[3-(1,3-BENZOTHIAZOL-2-YL)-4-CHLOROPHENYL]THIOUREA typically involves multi-step organic reactions. A common approach might include:

    Formation of Benzofuran-2-Carbonyl Chloride: This can be achieved by reacting benzofuran with thionyl chloride.

    Synthesis of Benzothiazole Derivative: The benzothiazole moiety can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde.

    Coupling Reaction: The benzofuran-2-carbonyl chloride can then be reacted with the benzothiazole derivative in the presence of a base to form the desired thiourea compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiourea group.

    Reduction: Reduction reactions could target the carbonyl group or the aromatic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound could be used as a building block in organic synthesis, particularly in the development of new materials or catalysts.

Biology

In biological research, such compounds are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications might include the development of new drugs for treating diseases such as cancer, infections, or neurological disorders.

Industry

In industry, the compound could be used in the synthesis of specialty chemicals, dyes, or polymers.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. Molecular targets could include kinases, proteases, or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Benzofuran-2-carbonyl)-1-phenylthiourea
  • 3-(1-Benzofuran-2-carbonyl)-1-(4-chlorophenyl)thiourea
  • 3-(1-Benzofuran-2-carbonyl)-1-(3-benzothiazolyl)thiourea

Uniqueness

The presence of both benzofuran and benzothiazole moieties, along with the chlorophenyl group, might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-[[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClN3O2S2/c24-16-10-9-14(12-15(16)22-26-17-6-2-4-8-20(17)31-22)25-23(30)27-21(28)19-11-13-5-1-3-7-18(13)29-19/h1-12H,(H2,25,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWKEYQLWJFDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC(=C(C=C3)Cl)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(1-BENZOFURAN-2-CARBONYL)-1-[3-(1,3-BENZOTHIAZOL-2-YL)-4-CHLOROPHENYL]THIOUREA
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3-(1-BENZOFURAN-2-CARBONYL)-1-[3-(1,3-BENZOTHIAZOL-2-YL)-4-CHLOROPHENYL]THIOUREA
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3-(1-BENZOFURAN-2-CARBONYL)-1-[3-(1,3-BENZOTHIAZOL-2-YL)-4-CHLOROPHENYL]THIOUREA
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3-(1-BENZOFURAN-2-CARBONYL)-1-[3-(1,3-BENZOTHIAZOL-2-YL)-4-CHLOROPHENYL]THIOUREA
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Reactant of Route 5
3-(1-BENZOFURAN-2-CARBONYL)-1-[3-(1,3-BENZOTHIAZOL-2-YL)-4-CHLOROPHENYL]THIOUREA
Reactant of Route 6
3-(1-BENZOFURAN-2-CARBONYL)-1-[3-(1,3-BENZOTHIAZOL-2-YL)-4-CHLOROPHENYL]THIOUREA

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